1,2-Benzenediamine-15N2

概要

説明

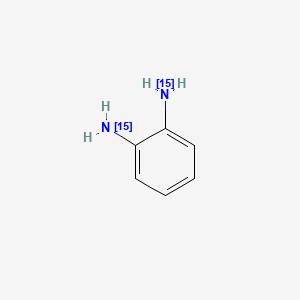

1,2-Benzenediamine-15N2, also known as ortho-phenylenediamine-15N2, is a stable isotope-labeled compound. It is a derivative of 1,2-benzenediamine where both nitrogen atoms are replaced with the isotope nitrogen-15. This compound is primarily used in scientific research for tracing and studying nitrogen-related processes due to its stable isotope labeling.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-benzenediamine-15N2 typically involves the nitration of benzene to form nitrobenzene, followed by the reduction of nitrobenzene to 1,2-benzenediamine. The nitrogen-15 labeling is achieved by using nitrogen-15 enriched reagents during the nitration and reduction steps. The reaction conditions often involve the use of concentrated nitric acid and sulfuric acid for nitration, followed by catalytic hydrogenation for reduction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors for nitration and reduction, with careful control of reaction parameters to ensure high yield and purity of the labeled compound. The use of nitrogen-15 enriched reagents is crucial for maintaining the isotope labeling throughout the production process.

化学反応の分析

Types of Reactions

1,2-Benzenediamine-15N2 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinoxaline derivatives.

Reduction: Further reduction can lead to the formation of cyclohexane derivatives.

Substitution: It can undergo nucleophilic aromatic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Quinoxaline derivatives.

Reduction: Cyclohexane derivatives.

Substitution: Substituted benzenediamine derivatives.

科学的研究の応用

Medicinal Chemistry

Therapeutic Potential

1,2-Benzenediamine derivatives are known for their anti-inflammatory and antimicrobial properties. Research indicates that certain derivatives can modulate immune responses, making them potential candidates for treating conditions like sepsis. For instance, a study demonstrated that a related compound, FC-99 (a monosubstituted derivative), effectively reduced inflammatory responses in mouse models of sepsis by inhibiting Toll-like receptor 3 (TLR3) signaling pathways .

Table 1: Summary of Medicinal Applications

Environmental Science

Tracing Environmental Pathways

The isotopic labeling of compounds like this compound allows researchers to trace chemical pathways in environmental studies. The incorporation of nitrogen isotopes aids in understanding the fate of pollutants and their transformation in ecosystems. This method is particularly useful in studying the biodegradation processes of aromatic amines in aquatic environments.

Case Study: Fate of 6PPD-Q

A recent study investigated the environmental fate of 6PPD-Q, a degradation product of a widely used tire additive. By utilizing isotopically labeled compounds, researchers could track the transformation processes and assess the ecological impact on aquatic systems . Such studies highlight the importance of this compound as a tracer in environmental research.

Materials Science

Conductive Polymers

In materials science, 1,2-benzenediamine derivatives are utilized to synthesize conductive polymers. These materials have applications in organic electronics and sensors. The introduction of nitrogen isotopes can enhance the understanding of charge transport mechanisms within these polymers.

Table 2: Summary of Material Applications

作用機序

The mechanism of action of 1,2-benzenediamine-15N2 involves its incorporation into various chemical and biological processes due to its nitrogen-15 labeling. The labeled nitrogen atoms allow for precise tracking and analysis of nitrogen-related pathways and reactions. The molecular targets and pathways involved depend on the specific application, such as metabolic pathways in biological systems or reaction mechanisms in chemical synthesis.

類似化合物との比較

Similar Compounds

1,2-Benzenediamine: The non-labeled version of the compound.

1,3-Benzenediamine: An isomer with different substitution positions.

1,4-Benzenediamine: Another isomer with different substitution positions.

Uniqueness

1,2-Benzenediamine-15N2 is unique due to its stable isotope labeling, which allows for precise tracking and analysis in various scientific studies. This labeling provides a significant advantage over non-labeled compounds in research applications, particularly in studies involving nitrogen pathways and reactions.

生物活性

1,2-Benzenediamine-15N2, also known as ortho-phenylenediamine-15N2, is a nitrogen-labeled derivative of 1,2-benzenediamine. This compound is significant in various fields, particularly in biological research and chemical synthesis. Understanding its biological activity is crucial for applications in pharmacology, environmental science, and material chemistry.

Chemical Structure and Properties

This compound has the molecular formula C6H8N2 and a molecular weight of approximately 124.14 g/mol. The incorporation of nitrogen-15 isotopes allows for tracing studies in biological systems. Its structure consists of two amine groups attached to a benzene ring, which contributes to its reactivity and potential biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : Compounds similar to 1,2-benzenediamine are known to exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cells.

- Mutagenicity : Research indicates that derivatives of benzenediamines can induce mutations in bacterial strains, suggesting potential genotoxic effects under certain conditions. Studies have shown that compounds like 1,4-benzenediamine can lead to positive responses in Ames tests (mutagenicity tests) .

- Enzyme Inhibition : The compound may interact with various enzymes, potentially inhibiting their activity. This interaction can affect metabolic pathways and cellular functions.

Toxicological Profile

The safety profile of this compound is essential for its application in research. Toxicological studies indicate that:

- Acute Toxicity : High doses can lead to toxicity in laboratory animals, with observed effects such as increased liver weights and muscle degeneration at elevated exposure levels .

- Chronic Effects : Long-term exposure studies are necessary to determine the NOAEL (No Observed Adverse Effect Level) for this compound. Current data suggest a NOAEL around 10 mg/kg body weight per day based on observed pathological changes .

Research Findings and Case Studies

Several studies highlight the biological activity and implications of this compound:

Applications in Research

The unique properties of this compound make it valuable for various applications:

- Tracer Studies : The nitrogen-15 labeling allows researchers to trace the compound's behavior in biological systems, providing insights into metabolic pathways and interactions.

- Pharmaceutical Development : Its potential as an enzyme inhibitor may be explored for developing new therapeutic agents targeting specific diseases.

特性

IUPAC Name |

benzene-1,2-di(15N2)amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2/c7-5-3-1-2-4-6(5)8/h1-4H,7-8H2/i7+1,8+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEYOCULIXLDCMW-BFGUONQLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)[15NH2])[15NH2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

110.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。